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Note on "Riselcaftor”: As of the latest available data, "Riselcaftor"” is a preclinical Cystic
Fibrosis Transmembrane Conductance Regulator (CFTR) modulator with limited publicly
available information on its validation in patient-derived organoids[1]. To provide a
comprehensive and data-rich comparison guide, this document will focus on the well-
established and highly effective triple-combination therapy elexacaftor/tezacaftor/ivacaftor (ETI)
as the primary example. The principles, protocols, and comparative data presented here serve
as a robust framework for evaluating any novel CFTR modulator.

Introduction: The Role of Patient-Derived Organoids
in CF Therapy

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which
encodes for a chloride and bicarbonate channel crucial for maintaining fluid balance across
epithelial surfaces. Malfunctioning CFTR protein leads to thick, sticky mucus in various organs,
most critically affecting the lungs and digestive system.

The advent of CFTR modulator therapies, which directly target the defective protein, has

revolutionized CF treatment. However, with over 2,000 identified CFTR mutations, predicting a
patient's response to a specific modulator is a significant challenge. Patient-derived organoids
(PDOs), particularly those derived from rectal biopsies, have emerged as a powerful preclinical
tool. These "mini-organs" grown in vitro retain the genetic and phenotypic characteristics of the
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patient's tissue, allowing for personalized assessment of drug efficacy before treatment begins.

[2][3]

The gold-standard method for quantifying CFTR function in these organoids is the Forskolin-
Induced Swelling (FIS) assay. This assay provides a direct measure of a modulator's ability to
restore CFTR function, making it an invaluable platform for validating new therapies like ETI
and comparing them to existing alternatives.[2][4]

Mechanism of Action: Correctors and Potentiators

CFTR modulators are broadly classified into two main types that often work synergistically:

» Correctors: These molecules, such as elexacaftor and tezacaftor, address trafficking defects.
The most common CF mutation, F508del, causes the CFTR protein to misfold and be
degraded before it can reach the cell surface. Correctors help the protein fold into the correct
shape, enabling it to traffic to the cell membrane.

» Potentiators: Molecules like ivacaftor work on CFTR channels that are already at the cell
surface. They bind to the protein and increase the probability that the channel will be open,
allowing for greater transport of chloride ions.

The triple-combination therapy elexacaftor/tezacaftor/ivacaftor (ETI) leverages both
mechanisms. Elexacaftor and tezacaftor work at different sites to improve the processing and
trafficking of the F508del-CFTR protein to the cell surface, while ivacaftor potentiates the
function of these corrected proteins. This combined effect leads to a significant increase in both
the quantity and function of CFTR at the cell surface.

Below is a diagram illustrating the CFTR activation pathway and the points of intervention for
modulators.
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Mechanism of CFTR activation and modulator intervention.

Experimental Protocol: Forskolin-Induced Swelling
(FIS) Assay

The FIS assay is the standard method to quantify CFTR function in patient-derived intestinal
organoids. The protocol involves stimulating the organoids with forskolin, an adenylyl cyclase
activator that increases intracellular cAMP levels, leading to the opening of CFTR channels.
This efflux of chloride ions into the organoid lumen drives water in via osmosis, causing the
organoids to swell. The degree of swelling, measured over time, is directly proportional to
CFTR function.

Detailed Protocol:

e Organoid Culture:
o Plate patient-derived intestinal organoids in Matrigel domes in a 96-well plate.
o Culture for 24-48 hours to allow for recovery and maturation.

e Pre-incubation with Modulators:
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o For testing correctors, pre-incubate the organoids with the corrector compounds (e.g.,
elexacaftor and tezacaftor) for 24 hours. This allows time for the compounds to rescue the
misfolded protein and facilitate its trafficking to the cell membrane.

o Include a vehicle control (e.g., DMSO) for baseline measurements.

e Assay Initiation:

o Just before the assay, replace the culture medium with a buffer containing forskolin (e.g.,
0.128 uM to 5 uM, depending on the desired sensitivity) and the potentiator compound
(e.g., ivacaftor).

e Live-Cell Imaging:

o Place the 96-well plate into a live-cell imaging system equipped with an environmental
chamber (37°C, 5% CO2).

o Acquire brightfield images of each well every 15-20 minutes for a duration of 60-120
minutes.

o Data Analysis:

o Use image analysis software (e.g., CellProfiler) to segment and measure the total cross-
sectional area of the organoids in each image over time.

o Normalize the area at each time point to the area at time = 0.

o Calculate the Area Under the Curve (AUC) for the normalized swelling data. The AUC
serves as a single quantitative value representing the total CFTR-dependent fluid
transport and, therefore, the overall CFTR function.

The workflow for this crucial validation experiment is outlined below.
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Experimental workflow for the Forskolin-Induced Swelling assay.
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Comparative Performance Data

The FIS assay allows for direct, quantitative comparisons between different CFTR modulator

therapies. Studies have consistently shown that the triple-combination therapy ETI induces a

significantly greater swelling response in organoids from patients with at least one F508del

mutation compared to older, dual-combination therapies.

The table below summarizes representative data from studies comparing the efficacy of ETI

(elexacaftor/tezacaftor/ivacaftor) with tezacaftor/ivacaftor (TEZ/IVA) in organoids from patients

homozygous for the F508del mutation.

Median
Treatment .
Genotype N Swelling AUC Range Reference
Group
(AUC)
F508del/F508
TEZ/IVA 70 692 28 - 1542
del
F508del/F508
ETI 70 2607 1017 - 3757
del
(Significantly
F508del/F508 (Not
TEZ/IVA 17 . lower than
del specified)
ETI)
(Significantly
F508del/F508 (Not _
ETI 17 N higher than
del specified)
TEZ/IVA)
F508del/F508 939.5 (Mean 541.9 -
LUM/IVA 21
del + SD 234.3) 1397.6

AUC = Area Under the Curve, a measure of total organoid swelling over the course of the
experiment.

The data clearly demonstrates the superior efficacy of ETI in restoring CFTR function in vitro. In
one study, the median swelling induced by ETI was nearly four times greater than that induced
by TEZ/IVA in organoids from the same patient cohort. This robust in vitro response aligns with
the transformative clinical benefits observed in patients treated with ETI.
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Conclusion

Patient-derived organoids, coupled with the quantitative Forskolin-Induced Swelling assay,
provide an indispensable platform for the preclinical validation of CFTR modulators. This
system allows for:

» Objective Efficacy Measurement: The FIS assay yields quantitative, reproducible data on a
drug's ability to restore CFTR function.

o Comparative Analysis: The performance of new modulators can be directly benchmarked
against existing therapies, as demonstrated by the clear superiority of ETI over dual-
combination regimens.

o Personalized Prediction: The assay can predict individual patient responses to different
modulators, guiding personalized treatment strategies, especially for patients with rare CFTR
mutations.

The validation of therapies like elexacaftor/tezacaftor/ivacaftor in patient-derived organoids
showcases the power of this model to accelerate drug development and translate laboratory
findings into meaningful clinical outcomes for individuals with Cystic Fibrosis.
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 To cite this document: BenchChem. [A Comparative Guide to Validating CFTR Modulator
Efficacy in Patient-Derived Organoids]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12361317#validation-of-riselcaftor-s-therapeutic-
effect-in-patient-derived-organoids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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